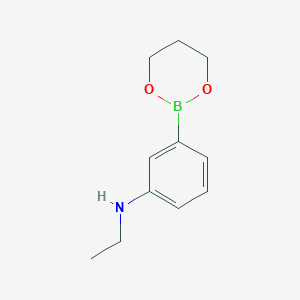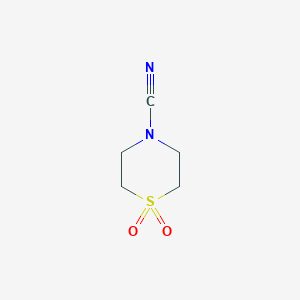
4-Thiomorpholinecarbonitrile, 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Thiomorpholinecarbonitrile, 1,1-dioxide is a chemical compound with the molecular formula C5H8N2O2S. It is a derivative of thiomorpholine, a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure. The presence of the nitrile group (carbonitrile) and the sulfone group (1,1-dioxide) in its structure makes it a versatile compound with various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 4-Thiomorpholinecarbonitrile, 1,1-dioxide typically involves the oxidation of thiomorpholine derivatives. One common method involves the oxidation of thiomorpholine with potassium permanganate in the presence of an amino protecting group. The reaction is carried out under controlled conditions to ensure complete oxidation and to avoid excessive heat generation .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of efficient oxidizing agents and catalysts can enhance the yield and purity of the final product. Additionally, the reaction can be carried out in a solvent system that facilitates the separation and purification of the product .
Análisis De Reacciones Químicas
Types of Reactions
4-Thiomorpholinecarbonitrile, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted thiomorpholine derivatives.
Aplicaciones Científicas De Investigación
4-Thiomorpholinecarbonitrile, 1,1-dioxide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Thiomorpholinecarbonitrile, 1,1-dioxide involves its interaction with molecular targets and pathways in biological systems. The compound can act as an inhibitor or activator of specific enzymes and receptors, depending on its chemical structure and functional groups. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with their binding domains .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: A compound with similar structural features, known for its pharmacological activities such as antimicrobial and antihypertensive properties.
1,2,4-Thiadiazinane-1,1-dioxide: Another related compound with applications in medicinal chemistry and material science.
Uniqueness
4-Thiomorpholinecarbonitrile, 1,1-dioxide is unique due to its combination of the nitrile and sulfone groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
21428-89-7 |
|---|---|
Fórmula molecular |
C5H8N2O2S |
Peso molecular |
160.20 g/mol |
Nombre IUPAC |
1,1-dioxo-1,4-thiazinane-4-carbonitrile |
InChI |
InChI=1S/C5H8N2O2S/c6-5-7-1-3-10(8,9)4-2-7/h1-4H2 |
Clave InChI |
BQLHUHSYBNIYJE-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)CCN1C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


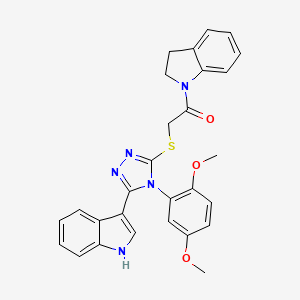

![2-[(2,2-Dimethylpropanoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B14140909.png)
![1-Benzyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B14140911.png)
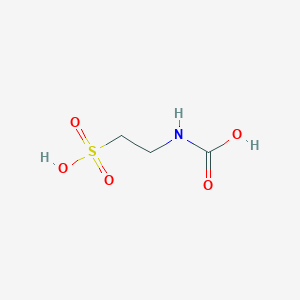


![(1R,2S,6R,7S)-4-(4-methylphenyl)-3,5-dioxo-N-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-7-carboxamide](/img/structure/B14140926.png)
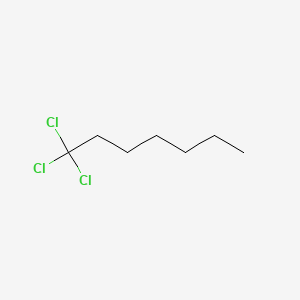
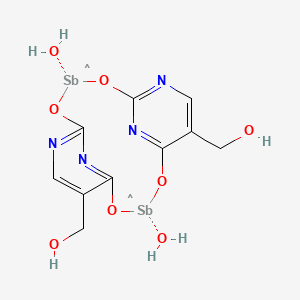
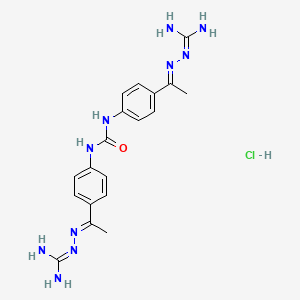

![N-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14140964.png)
